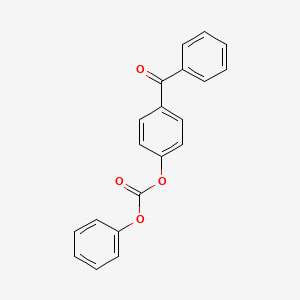
4-Benzoylphenyl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoylphenyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a benzoyl group attached to a phenyl carbonate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylphenyl phenyl carbonate typically involves the reaction of 4-benzoylphenol with phenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Benzoylphenol+Phenyl chloroformate→4-Benzoylphenyl phenyl carbonate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the reaction by reducing the required reaction temperature and time .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzoylphenyl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Benzoylphenyl phenyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polycarbonate resins and other polymers.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as flame retardants and coatings
Wirkmechanismus
The mechanism of action of 4-Benzoylphenyl phenyl carbonate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can undergo nucleophilic attack, leading to the formation of various intermediates. The carbonate group can also participate in transesterification reactions, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Diphenyl Carbonate: Used in the production of polycarbonates.
Bis(methyl salicyl) Carbonate: Known for its reactivity benefits in melt polymerization.
Phenyl Benzoate: Used in the synthesis of mesogenic compounds.
Uniqueness: 4-Benzoylphenyl phenyl carbonate stands out due to its dual functional groups, which provide unique reactivity patterns and make it suitable for a wide range of applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
138615-89-1 |
|---|---|
Molekularformel |
C20H14O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(4-benzoylphenyl) phenyl carbonate |
InChI |
InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)24-20(22)23-17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
HWNHXPIVQKNNCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


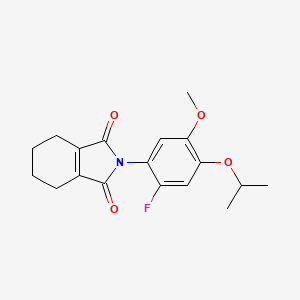
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
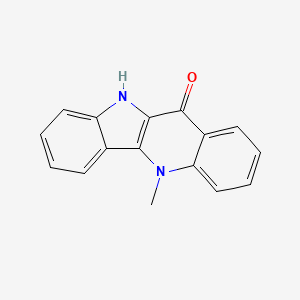
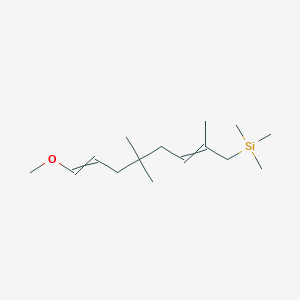
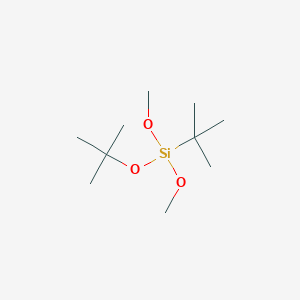
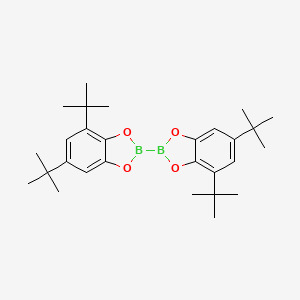
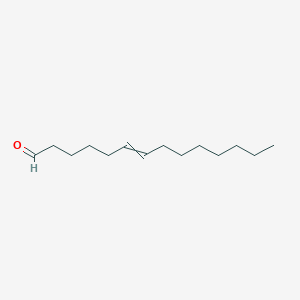
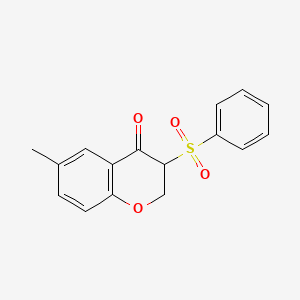
![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
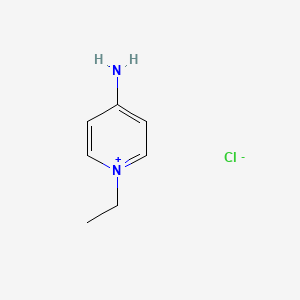
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)
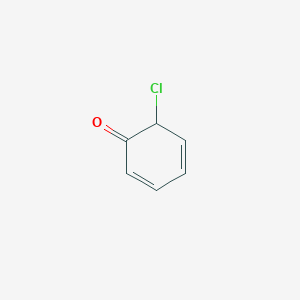
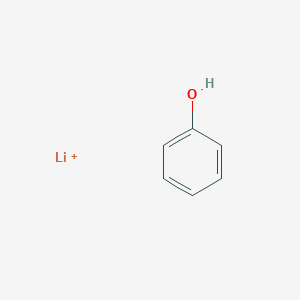
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
